N'-(2-thienylmethylene)-2-furohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE typically involves the condensation of furan-2-carboxylic acid hydrazide with thiophene-2-carboxaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- FURAN-2-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
- 2-METHYL-FURAN-3-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
- 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID (3-METHYL-THIOPHEN-2-YLMETHYLENE)-HYDRAZIDE
Uniqueness
FURAN-2-CARBOXYLIC ACID THIOPHEN-2-YLMETHYLENE-HYDRAZIDE is unique due to its specific combination of furan and thiophene rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C10H8N2O2S/c13-10(9-4-1-5-14-9)12-11-7-8-3-2-6-15-8/h1-7H,(H,12,13)/b11-7+ |
InChI Key |
MRSRGTIMUBUDFE-YRNVUSSQSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=CS2 |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=CS2 |
Origin of Product |
United States |
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